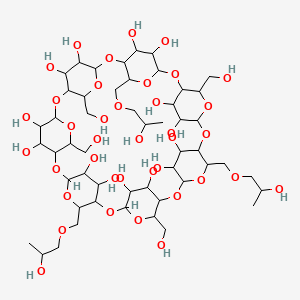
Hydroxypropyl betadex;Hydroxypropyl-beta-cyclodextrin;HP-beta-CD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxypropyl)-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. The modification with 2-hydroxypropyl groups enhances the solubility and bioavailability of the compound, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with propylene oxide under alkaline conditions. The reaction is carried out in an aqueous solution, and the degree of substitution can be controlled by adjusting the molar ratio of propylene oxide to beta-cyclodextrin .
Industrial Production Methods
Industrial production of (2-Hydroxypropyl)-beta-cyclodextrin often employs large-scale reactors where beta-cyclodextrin is reacted with propylene oxide in the presence of a base such as sodium hydroxide. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypropyl)-beta-cyclodextrin can undergo various chemical reactions, including:
Inclusion Complex Formation: It forms inclusion complexes with various guest molecules, enhancing their solubility and stability.
Oxidation and Reduction: The hydroxyl groups can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: The hydroxyl groups can be substituted with other functional groups to modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in reactions with (2-Hydroxypropyl)-beta-cyclodextrin include acids, bases, and various organic solvents. Reaction conditions typically involve mild temperatures and neutral to slightly alkaline pH .
Major Products Formed
The major products formed from reactions involving (2-Hydroxypropyl)-beta-cyclodextrin are often inclusion complexes with guest molecules, which can be used to enhance the solubility and stability of pharmaceuticals, agrochemicals, and other compounds .
Scientific Research Applications
(2-Hydroxypropyl)-beta-cyclodextrin has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism by which (2-Hydroxypropyl)-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes with guest molecules. This process involves the encapsulation of the guest molecule within the hydrophobic cavity of the cyclodextrin, which enhances the solubility and stability of the guest molecule . The compound also interacts with various molecular targets and pathways, such as increasing the expression of angiogenic factors like vascular endothelial growth factor A and platelet-derived growth factor BB .
Comparison with Similar Compounds
Similar Compounds
Beta-Cyclodextrin: The parent compound, which has lower solubility compared to (2-Hydroxypropyl)-beta-cyclodextrin.
Gamma-Cyclodextrin: Another cyclodextrin derivative with a larger cavity size, used for different guest molecules.
Methyl-Beta-Cyclodextrin: A derivative with methyl groups, used to disrupt lipid rafts in cell membranes.
Uniqueness
(2-Hydroxypropyl)-beta-cyclodextrin is unique due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of guest molecules. This makes it particularly useful in pharmaceutical and industrial applications where solubility and stability are critical .
Properties
Molecular Formula |
C51H88O38 |
|---|---|
Molecular Weight |
1309.2 g/mol |
IUPAC Name |
5,15,25,35-tetrakis(hydroxymethyl)-10,20,30-tris(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C51H88O38/c1-14(56)8-73-11-21-42-29(64)36(71)50(81-21)85-40-19(6-54)79-48(34(69)27(40)62)89-44-23(13-75-10-16(3)58)82-51(37(72)30(44)65)86-41-20(7-55)78-47(33(68)26(41)61)88-43-22(12-74-9-15(2)57)80-49(35(70)28(43)63)84-39-18(5-53)76-45(31(66)24(39)59)83-38-17(4-52)77-46(87-42)32(67)25(38)60/h14-72H,4-13H2,1-3H3 |
InChI Key |
HKDZJADXHIXZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)COCC(C)O)CO)COCC(C)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















